REACTION_CXSMILES
|
C([O:4][C:5]([C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([CH2:14][CH:15]([CH3:17])[CH3:16])=[CH:9][N:8]=1)=O)(C)C.[NH3:18]>CO>[CH2:14]([C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:5]([NH2:18])=[O:4])=[N:8][CH:9]=1)[CH:15]([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1=NC=C(C(=C1)C)CC(C)C
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
is stirred in a sealed vial at 75° C. for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved again in 7 N NH3 in methanol
|
Type
|
STIRRING
|
Details
|
The resulting solution is again stirred at 75° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1C(=CC(=NC1)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 535 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |